Methyl5-bromo-7-chloro-1H-indole-2-carboxylate
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Overview
Description
Methyl5-bromo-7-chloro-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-bromo-7-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor followed by esterification. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl5-bromo-7-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the halogen groups.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Methyl5-bromo-7-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl5-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated indole derivatives such as:
- Methyl5-bromo-1H-indole-2-carboxylate
- Methyl7-chloro-1H-indole-2-carboxylate
- Methyl5-bromo-7-chloro-1H-indole-3-carboxylate .
Uniqueness
Methyl5-bromo-7-chloro-1H-indole-2-carboxylate is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrClNO2 |
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Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 5-bromo-7-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
PMQGCOLXNKDUTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Br |
Origin of Product |
United States |
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